Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate
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Overview
Description
Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate involves multiple steps. One common method includes the reaction of a benzyl-substituted pyrrolidine with a trifluoroethylating agent under controlled conditions. The reaction typically requires the use of a strong base and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and real-time monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and thereby influencing biological pathways. The trifluoroethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
- Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)piperidine-3-carboxylate
Uniqueness
Ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate is unique due to its octahydro-pyrrolo[3,4-c]pyridine core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1956380-29-2 |
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Molecular Formula |
C19H25F3N2O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 2-benzyl-5-(2,2,2-trifluoroethyl)-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate |
InChI |
InChI=1S/C19H25F3N2O2/c1-2-26-17(25)18-8-9-23(14-19(20,21)22)11-16(18)12-24(13-18)10-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3 |
InChI Key |
FZAMDFKAPDUOJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCN(CC1CN(C2)CC3=CC=CC=C3)CC(F)(F)F |
Origin of Product |
United States |
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